[3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone
Description
[3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone is a complex organic compound that features a piperidine ring, a fluoro-substituted phenyl group, and an oxane moiety
Properties
IUPAC Name |
[3-(3-fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FNO3/c25-22-15-19(8-9-21(22)17-5-2-1-3-6-17)23(27)20-7-4-12-26(16-20)24(28)18-10-13-29-14-11-18/h1-3,5-6,8-9,15,18,20H,4,7,10-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQVAUNRJVOXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCOCC2)C(=O)C3=CC(=C(C=C3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine ring and the fluoro-substituted phenyl group. The piperidine ring can be synthesized from piperidine-4-carboxylic acid, while the fluoro-substituted phenyl group can be derived from 1,3-difluorobenzene . The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group on the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, [3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound can be used to study the effects of fluoro-substituted phenyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules .
Medicine
Its structure suggests it could be modified to produce drugs with specific therapeutic effects .
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of polymers and other materials with specific characteristics .
Mechanism of Action
The mechanism of action of [3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone involves its interaction with molecular targets in biological systems. The fluoro-substituted phenyl group can interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The piperidine ring may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzoxazole: This compound shares the piperidine and fluoro-substituted phenyl groups but differs in the presence of a benzoxazole ring.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Similar in structure but contains a benzisoxazole ring instead of an oxane moiety.
Uniqueness
The uniqueness of [3-(3-Fluoro-4-phenylbenzoyl)piperidin-1-yl]-(oxan-4-yl)methanone lies in its combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
